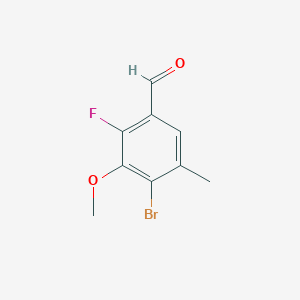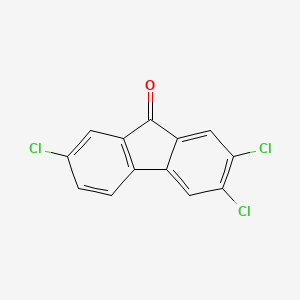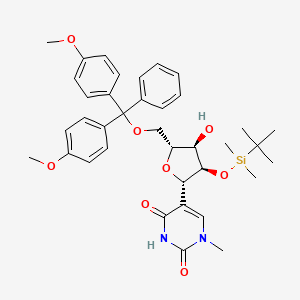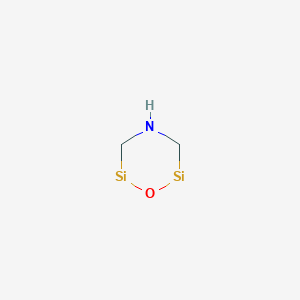
2,6-Disilamorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Disilamorpholine is a chemical compound that features a six-membered ring containing two silicon atoms and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 2,6-Disilamorpholine typically involves the cyclization of diisopropanolamine in the presence of sulfuric acid. The reaction conditions include simultaneous addition of the components and full utilization of the heat of reaction. The process can be carried out at temperatures ranging from 85 to 170 degrees Celsius, followed by heating at 150 to 190 degrees Celsius for 1 to 25 hours while water is distilled off .
Analyse Chemischer Reaktionen
2,6-Disilamorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and aluminum oxide catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of diisopropanolamine with sulfuric acid can yield a high proportion of the cis-isomer of this compound .
Wissenschaftliche Forschungsanwendungen
2,6-Disilamorpholine serves as a versatile intermediate in the synthesis of pharmaceutical ingredientsAdditionally, it is employed in the synthesis of other chemical intermediates and specialty chemicals .
Wirkmechanismus
The mechanism of action of 2,6-Disilamorpholine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with other molecules, which can influence various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
2,6-Disilamorpholine can be compared with other similar compounds, such as 2,2,6,6-tetramethyl-4-[N-tosyl-(S)-prolinyl]-2,6-disilamorpholine and 4-[2-(difluoroboroxy)benzoyl]-2,2,6,6-tetramethyl-2,6-disilamorpholine. These compounds share structural similarities but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C2H5NOSi2 |
|---|---|
Molekulargewicht |
115.24 g/mol |
InChI |
InChI=1S/C2H5NOSi2/c1-3-2-6-4-5-1/h3H,1-2H2 |
InChI-Schlüssel |
LMHLJAOKFUKPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC[Si]O[Si]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





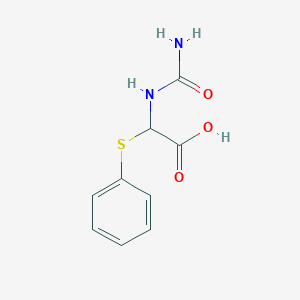

![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
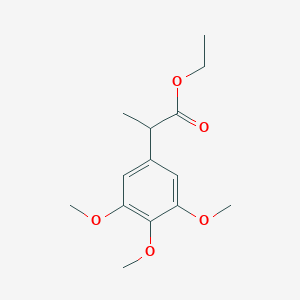
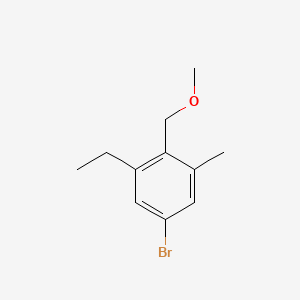
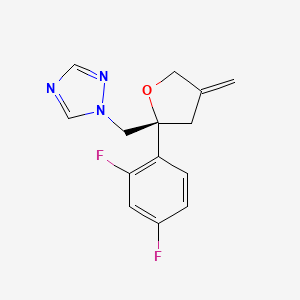
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)

